1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid
Overview
Description
2,3-Indolobetulonic Acid is a pentacyclic triterpenoid derivative of betulonic acid. It is known for its role as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Indolobetulonic Acid typically involves the modification of betulonic acid. One common method includes the cyclization of betulonic acid derivatives with indole under specific reaction conditions. For instance, the reaction can be catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, the use of copper-doped cadmium sulfide nanoparticles under microwave irradiation has been proposed for the synthesis of indole derivatives .
Industrial Production Methods
While specific industrial production methods for 2,3-Indolobetulonic Acid are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may include optimization of reaction conditions to enhance yield and purity, as well as the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Indolobetulonic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Introduction of different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of 2,3-Indolobetulonic Acid, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Medicine: Explored for its anticancer properties, particularly against melanoma cells.
Industry: Potential applications in the development of pharmaceuticals and other therapeutic agents.
Mechanism of Action
The primary mechanism of action of 2,3-Indolobetulonic Acid involves the inhibition of α-glucosidase. This enzyme is responsible for breaking down carbohydrates into glucose, and its inhibition can help manage blood sugar levels in diabetic patients . The compound binds to the active site of the enzyme, preventing its catalytic activity and thereby reducing glucose production .
Comparison with Similar Compounds
Similar Compounds
Betulonic Acid: The parent compound from which 2,3-Indolobetulonic Acid is derived.
Betulinic Acid: Another triterpenoid with similar biological activities.
Indole Derivatives: Compounds with an indole ring structure that exhibit various pharmacological properties.
Uniqueness
2,3-Indolobetulonic Acid is unique due to its dual structure, combining the triterpenoid framework of betulonic acid with the indole ring. This combination enhances its biological activity, particularly its ability to inhibit α-glucosidase and its potential anticancer properties .
Properties
IUPAC Name |
(1R,2R,14R,17R,18R,21S,24R,25R,26R)-2,13,13,17,18-pentamethyl-24-prop-1-en-2-yl-11-azaheptacyclo[15.11.0.02,14.04,12.05,10.018,26.021,25]octacosa-4(12),5,7,9-tetraene-21-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49NO2/c1-21(2)22-14-17-36(31(38)39)19-18-34(6)25(29(22)36)12-13-28-33(5)20-24-23-10-8-9-11-26(23)37-30(24)32(3,4)27(33)15-16-35(28,34)7/h8-11,22,25,27-29,37H,1,12-20H2,2-7H3,(H,38,39)/t22-,25+,27-,28+,29+,33-,34+,35+,36-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWIUZGUDGQYDS-HIFHRDMOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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